molecular formula C14H14N2O4S B2824669 Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate CAS No. 306289-92-9

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate

Cat. No.: B2824669
CAS No.: 306289-92-9
M. Wt: 306.34
InChI Key: ADBBINGATUFNKK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a thiazole-based derivative featuring a 2-methoxybenzamido substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. The 2-methoxybenzamido group likely influences electronic properties and binding interactions, as seen in related compounds with substituted benzamido or arylidene moieties .

Properties

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)10-8-21-14(15-10)16-12(17)9-6-4-5-7-11(9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBINGATUFNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: The methoxy group and the amido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Electronic and Computational Insights

  • HOMO-LUMO Gaps : The nitro-substituted derivative in exhibits a small HOMO-LUMO gap (3.12 eV) due to extended conjugation, whereas the Boc-protected analog () likely has a larger gap due to reduced planarity. The methoxy group in the target compound may lower the gap slightly via electron-donating effects.
  • Molecular Docking: Analogous compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, show strong binding to β-catenin in anticancer studies , while hydrazinyl derivatives (e.g., compound 2g in ) exhibit antioxidant activity via hydrogen bonding and π-π interactions.

Key Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antioxidant and enzyme-inhibitory activities, while electron-withdrawing groups (e.g., nitro) improve conjugation and electronic properties .
  • Synthetic Flexibility : Ethyl bromopyruvate is a versatile reagent for thiazole ring formation, enabling diverse functionalization at the 2-position .
  • Therapeutic Potential: Thiazole carboxylates with benzamido or hydrazinyl groups show promise in cancer (via β-catenin inhibition ) and infectious diseases (via antimicrobial activity ).

Biological Activity

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₅S
  • Molecular Weight : Approximately 366.39 g/mol
  • Key Features : The compound features a thiazole ring and a benzamide moiety with a methoxy substitution, which contributes to its chemical reactivity and biological properties.

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase , which plays a crucial role in peptidoglycan biosynthesis. The compound inhibits this enzyme through specific protein-ligand interactions , thereby disrupting bacterial cell wall synthesis. This mechanism underlies its antibacterial and antifungal activities.

Antibacterial Activity

This compound has demonstrated moderate to significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis8

These results suggest that the compound may serve as a potential lead for developing new antibiotics, especially against resistant strains.

Antifungal Activity

The compound also exhibits antifungal properties, with notable activity against common fungal pathogens:

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger32

These findings highlight the dual potential of this compound as both an antibacterial and antifungal agent.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Its stability in biological systems indicates a promising profile for further development.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound showed significant reductions in bacterial load, supporting its potential use in treating infections.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties. It was observed to block cells at the G2/M phase, leading to increased cell death rates.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the methoxy group can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate under basic conditions. Key optimizations include:
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .
  • Temperature : Maintain 0–5°C during acylation to suppress side reactions .
  • Base : Triethylamine (2.5 equiv) to neutralize HCl and drive the reaction .
    Post-synthesis, purify via silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold). Monitor intermediates via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amide NH at δ 10.5–11.0 ppm, methoxy at δ 3.8–4.0 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and thiazole carbons .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
  • X-Ray Crystallography : Use SHELXL for refinement; low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What biological activities have been reported for this compound, and what methodologies are used to assess these activities?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against E. coli and S. aureus. Compare with ciprofloxacin as a positive control .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity (IC₅₀). Use doxorubicin as a reference .
  • Enzyme Inhibition : Fluorometric assays (e.g., Topoisomerase II inhibition) measure activity via DNA relaxation kinetics .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzamido group influence the compound's reactivity and biological interactions?

  • Methodological Answer :
  • Steric Effects : Ortho-methoxy groups hinder binding to flat enzyme active sites (e.g., topoisomerase II). Compare with para-substituted analogs via molecular docking (AutoDock Vina) .
  • Electronic Effects : Electron-donating methoxy groups increase amide electron density, enhancing hydrogen bonding. Use Hammett σ constants to correlate substituent effects with bioactivity .
  • SAR Studies : Synthesize analogs (e.g., chloro, nitro derivatives) and test in parallel assays. Analyze trends via QSAR models (MOE or Schrödinger) .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software aid in resolving these?

  • Methodological Answer :
  • Crystallization Challenges : Flexible ester/amide groups cause disorder. Use slow vapor diffusion (ether/pentane) at 4°C to improve crystal quality .
  • Data Refinement : SHELXL handles disorder via PART instructions and anisotropic displacement parameters. High-resolution data (≤1.0 Å) improves model accuracy .
  • Phase Problem : SHELXD solves via dual-space recycling for novel structures. Validate with Rint < 5% and Fo/Fc maps .

Q. How can contradictory data in biological activity studies of thiazole derivatives be methodologically addressed?

  • Methodological Answer :
  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing and use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) .
  • Dose-Response Curves : Test wide concentration ranges (0.1–100 µM) to capture full activity profiles. Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations .
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical models (ANOVA) to identify outliers. Validate via molecular dynamics simulations (GROMACS) .

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